3-Methyl-4-(methylamino)pyridin-1-ium-1-olate

Description

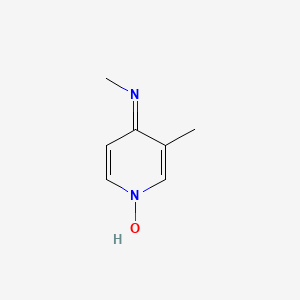

3-Methyl-4-(methylamino)pyridin-1-ium-1-olate is a pyridine derivative characterized by a methyl group at position 3, a methylamino group at position 4, and an N-oxide (1-olate) functional group. The compound’s structure enables diverse reactivity due to the electron-donating methylamino group and the polar N-oxide moiety, which enhance its solubility and ability to participate in hydrogen bonding.

Properties

IUPAC Name |

1-hydroxy-N,3-dimethylpyridin-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-5-9(10)4-3-7(6)8-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSRQOBNQIYOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=CC1=NC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-51-9 | |

| Record name | 3-methyl-4-(methylamino)pyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(methylamino)pyridin-1-ium-1-olate typically involves the reaction of 4-chloro-3-methylpyridine with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxo group at the nitrogen atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate, halides, alkoxides.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxo groups.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Substituted derivatives with different nucleophiles replacing the methylamino group.

Scientific Research Applications

3-Methyl-4-(methylamino)pyridin-1-ium-1-olate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylamino)pyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the oxo group at the nitrogen atom allows it to participate in redox reactions, influencing cellular pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine N-Oxide Derivatives

Key Observations :

Substituent Effects: The methylamino group in this compound confers higher basicity and nucleophilicity compared to methyl or methoxypropoxy substituents. This enhances its utility in reactions requiring amine-mediated catalysis or hydrogen-bonding interactions . N-Oxide Functionalization: The 1-olate group increases polarity and solubility in polar solvents, a feature shared across all compared compounds .

Biological and Material Applications: Compounds with electron-donating groups (e.g., methylamino) are more likely to exhibit bioactivity due to improved target binding, whereas electron-withdrawing groups (e.g., ethoxycarbonyl) favor synthetic intermediates . Steric and Electronic Modifications: The styryl group in 4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate introduces conjugation pathways, making it suitable for photophysical studies .

Research Findings and Implications

- Synthetic Flexibility: Pyridine N-oxides are typically synthesized via oxidation of pyridines. For this compound, post-oxidation functionalization (e.g., introducing methylamino via nucleophilic substitution) may be required, as seen in related pyrrolidine derivatives .

- Thermodynamic Stability : The N-oxide group stabilizes the pyridine ring against electrophilic attack but may render the compound sensitive to reducing agents .

- Biological Relevance: Methylamino-substituted N-oxides are under investigation for antimicrobial and kinase-inhibitory activities, though specific data for this compound require further study .

Biological Activity

3-Methyl-4-(methylamino)pyridin-1-ium-1-olate, commonly referred to as a pyridine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular structure of this compound includes a pyridine ring substituted with both a methyl and a methylamino group. This configuration enhances its ability to participate in hydrogen bonding and π-π interactions with biological molecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can form hydrogen bonds due to the aminomethyl group, while the pyridin-1-ium moiety facilitates π-π interactions. These interactions can lead to modulation of enzyme activities and receptor binding, influencing various physiological processes.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been evaluated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in cancer cell proliferation. In vitro assays have shown that this compound can effectively inhibit PRMT5 activity, leading to reduced growth in MTAP-deleted cancer cells .

Receptor Binding

The compound has also demonstrated the ability to bind selectively to various receptors. Its binding affinity can be influenced by modifications to its structure, allowing for the design of more potent derivatives tailored for specific therapeutic applications .

Study 1: PRMT5 Inhibition

In a study focusing on PRMT5 inhibition, this compound was part of a screening process that identified several promising inhibitors. The compound displayed an IC50 value indicating effective inhibition at low concentrations, suggesting its potential utility in cancer therapeutics .

Study 2: Cellular Impact

Another investigation assessed the effects of this compound on cellular processes such as mitosis. The results indicated that treatment with this compound led to an increase in multipolar mitoses in specific cancer cell lines, highlighting its role in disrupting normal cell division mechanisms .

Comparative Analysis

A comparison with similar compounds reveals the unique attributes of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Aminomethyl)pyridine | Lacks the pyridin-1-ium moiety | Less reactive in biological systems |

| Pyridin-1-ium | No aminomethyl group | Limited biological activity |

| 3-Methylpyridine | Similar structure but less functional | Reduced binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.